molecular formula C23H21N3O3S2 B2582924 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-77-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2582924
CAS RN: 941878-77-9
M. Wt: 451.56
InChI Key: MKXWTMFBDKZACL-UHFFFAOYSA-N
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it’s used or stored. For example, it might participate in reactions involving the benzothiazole ring or the benzamide group .

Scientific Research Applications

Molecular Docking and Computational Studies

Computational calculations and molecular docking studies have demonstrated the potential of sulfonamide derivatives, which include structurally related compounds, in antimalarial activity and inhibition of COVID-19. These studies focus on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, showing significant antimalarial activity and exhibiting promising binding energy against SARS-CoV-2 targets due to the presence of benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups (Fahim & Ismael, 2021).

Anticancer Activity

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) was identified as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showing robust in vivo efficacy in carcinoma models. This highlights the potential of related compounds in cancer therapy due to their structural similarity and targeted kinase inhibition properties (Borzilleri et al., 2006).

Synthesis and Characterization of Heterocyclic Compounds

Research into heterocyclic compounds, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related derivatives, demonstrates the versatility of the benzothiazol-2-yl and pyridin-2-ylmethyl groups in synthesizing biologically active molecules. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Krauze et al., 2007).

Development of Insecticidal Agents

A series of biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety have been synthesized, showing potent toxic effects against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of these structural motifs in developing effective insecticidal agents (Soliman et al., 2020).

Anticancer Agents Synthesis

Substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized and evaluated as anticancer agents, demonstrating the significance of structural features like the pyridin-2-ylmethyl group in medicinal chemistry research (Redda et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action might involve interacting with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used or handled. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-12-20-21(13-16(15)2)30-23(25-20)26(14-18-6-4-5-11-24-18)22(27)17-7-9-19(10-8-17)31(3,28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWTMFBDKZACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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